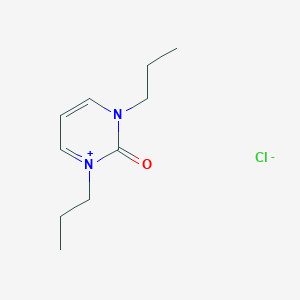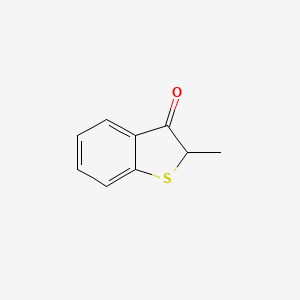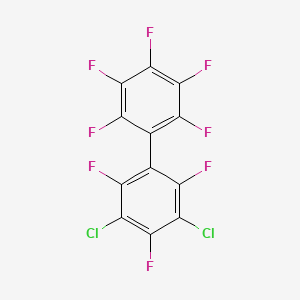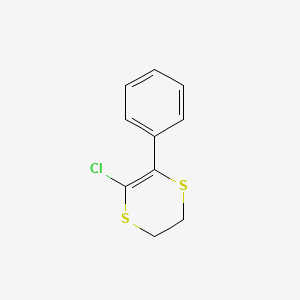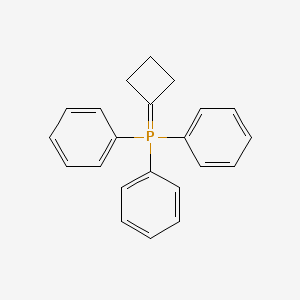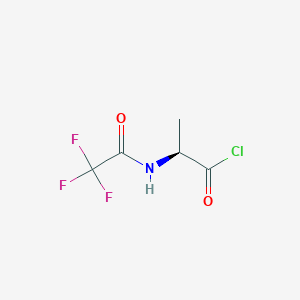
N-(Trifluoroacetyl)-L-alanyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Trifluoroacetyl)-L-alanyl chloride is a chemical compound that belongs to the class of trifluoroacetyl-protected amino acid chlorides. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid alanine, with a chloride functional group. It is used in various chemical reactions, particularly in peptide synthesis, due to its ability to preserve stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(Trifluoroacetyl)-L-alanyl chloride typically involves the reaction of L-alanine with trifluoroacetic anhydride in the presence of a base, followed by the introduction of thionyl chloride to form the chloride derivative. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.
N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.
科学研究应用
N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
相似化合物的比较
Similar Compounds
- N-(Trifluoroacetyl)-L-phenylalanine chloride
- N-(Trifluoroacetyl)-L-prolyl chloride
- N-(Trifluoroacetyl)-L-valyl chloride
Uniqueness
N-(Trifluoroacetyl)-L-alanyl chloride is unique due to its specific structure, which combines the properties of the trifluoroacetyl group and the amino acid alanine. This combination provides distinct reactivity and selectivity in chemical reactions, making it valuable in peptide synthesis and other applications.
属性
CAS 编号 |
56271-78-4 |
|---|---|
分子式 |
C5H5ClF3NO2 |
分子量 |
203.55 g/mol |
IUPAC 名称 |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1 |
InChI 键 |
HSEUXFSGFQCJCU-REOHCLBHSA-N |
手性 SMILES |
C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
规范 SMILES |
CC(C(=O)Cl)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


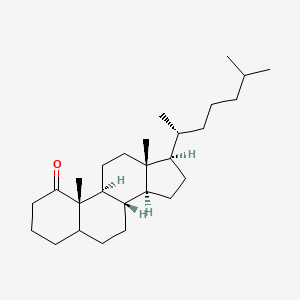

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

